Carbadox

Description

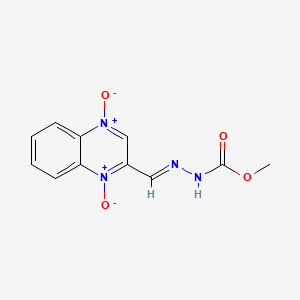

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGGLBAWFMIPPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | CARBADOX | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043913 | |

| Record name | Carbadox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; Practically insoluble in water; [Merck Index], YELLOW CRYSTALS. | |

| Record name | Carbadox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBADOX | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 58 mg/L at 22 °C, Solubility in water: none | |

| Details | Stock TJ et al; Environ Sci Technol 39: 135-42 (2005) | |

| Record name | CARBADOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Stock TJ et al; Environ Sci Technol 39: 135-42 (2005) | |

| Record name | CARBADOX | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: | |

| Record name | CARBADOX | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Minute yellow crystals | |

CAS No. |

6804-07-5 | |

| Record name | Carbadox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6804-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbadox [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006804075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbadox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbadox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBADOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2X04R2E2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBADOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBADOX | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

239.5-240 °C, 239.5 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 310 | |

| Record name | CARBADOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 310 | |

| Record name | CARBADOX | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1510 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Carbadox's Mechanism of Action on Bacterial DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbadox is a quinoxaline-di-N-oxide antimicrobial agent with a well-documented history of use in veterinary medicine, primarily for the control of swine dysentery and for growth promotion. Its efficacy is rooted in its ability to interfere with bacterial DNA, a mechanism that also underlies its genotoxic and mutagenic properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound on bacterial DNA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved biological pathways and experimental workflows. The primary mechanism of this compound's antibacterial activity is the induction of DNA damage, which consequently triggers the bacterial SOS response and, notably, the lytic cycle of prophages within the bacterial genome.

Core Mechanism: DNA Damage and its Consequences

This compound's primary mode of action is not targeted inhibition of a single enzyme but rather the induction of widespread DNA damage.[1][2] This genotoxicity is a hallmark of this compound and its metabolites, leading to downstream effects that are ultimately detrimental to the bacterial cell.[3][4]

Inhibition of DNA Synthesis

While this compound is known to inhibit DNA synthesis, the precise molecular interactions remain to be fully elucidated. It is hypothesized that the DNA damage caused by this compound and its reactive metabolites interferes with the replication machinery, leading to a cessation of DNA synthesis. However, specific quantitative data, such as IC50 or Ki values for the inhibition of bacterial DNA gyrase or topoisomerases, are not extensively reported in the available scientific literature.

Induction of the SOS Response

The DNA damage inflicted by this compound activates the bacterial SOS response, a complex regulatory network aimed at repairing DNA and enhancing cell survival.[5] This response is a key indicator of DNA damage and is a central part of this compound's mechanism of action.[2]

Prophage Induction: A Key Bactericidal Effect

A significant and potent mechanism of this compound's bactericidal activity is the induction of prophages.[1][5] Many bacteria harbor dormant bacteriophages (prophages) within their genomes. The DNA damage caused by this compound triggers the SOS response, which in turn can lead to the excision of these prophages and the initiation of the lytic cycle.[5] This results in the production of new phage particles and the lysis of the bacterial host cell.[5]

Quantitative Data Summary

| Parameter | Organism/System | Concentration/Dose | Observed Effect | Reference(s) |

| Genotoxicity | Vero Cells | Not specified | Increased DNA fragmentation (Comet Assay) | [3] |

| Mutagenicity | Salmonella typhimurium | Not specified | Positive in Ames test | [4] |

| DNA Damage | Bacillus subtilis H17 (rec+) and M45 (rec-) | Not specified | Positive in rec-assay for DNA-modifying effects | [4] |

| Prophage Induction | Salmonella enterica serovar Typhimurium | Below MIC | Induction of the SOS pathway | [5] |

| Prophage Induction | Swine Gut Microbiome | Standard doses in feed | Acute induction of prophage and transfer of phage-encoded antibiotic resistance genes | [2] |

| Bacterial Community Alteration | Swine Gut Microbiota | In-feed | Significant alterations in bacterial community structure within 4 days | [1][6] |

| Metabolism | Rat, pig, and chicken liver microsomes | Not specified | Identification of seven metabolites, with N→O group reduction and hydroxylation as main pathways | [7] |

Experimental Protocols

Prophage Induction Assay in Salmonella enterica

This protocol is based on methodologies described in studies investigating this compound-induced prophage activation.[5]

Objective: To determine if a sub-inhibitory concentration of this compound can induce prophage and subsequent bacterial lysis in a lysogenic strain of Salmonella enterica.

Materials:

-

Lysogenic strain of Salmonella enterica

-

Luria-Bertani (LB) broth

-

This compound stock solution

-

Spectrophotometer

-

Shaking incubator

-

Chloroform

-

Centrifuge and tubes

-

Phage-sensitive indicator strain of Salmonella enterica

-

LB agar plates and soft agar overlay

Procedure:

-

Grow the lysogenic Salmonella strain in LB broth at 37°C with shaking to an early logarithmic phase (OD600 of ~0.2-0.3).

-

Divide the culture into two flasks: one as a control and one for this compound treatment.

-

To the treatment flask, add this compound to a final concentration below the minimum inhibitory concentration (MIC) for the strain. A concentration of 0.5 µg/mL has been used effectively in some studies.

-

Incubate both flasks at 37°C with shaking.

-

Monitor the optical density (OD600) of both cultures over several hours. A decrease in the OD600 of the treated culture compared to the control indicates bacterial lysis.

-

To confirm phage release, take samples from both cultures at various time points.

-

Add a few drops of chloroform to the samples to lyse any remaining bacteria and release intracellular phages.

-

Centrifuge the samples to pellet the cell debris.

-

Serially dilute the supernatant and perform a plaque assay using the phage-sensitive indicator strain and a soft agar overlay technique.

-

Incubate the plates overnight at 37°C and count the plaque-forming units (PFUs) to quantify the number of induced phages.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

This is a generalized protocol for the alkaline comet assay, which has been used to demonstrate this compound-induced DNA damage in eukaryotic cells and can be adapted for bacterial cells.[3][8][9][10][11]

Objective: To qualitatively and quantitatively assess DNA strand breaks in individual bacterial cells following exposure to this compound.

Materials:

-

Bacterial culture

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Low melting point agarose (LMA)

-

Normal melting point agarose (NMA)

-

Microscope slides

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100, 10% DMSO)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Expose the bacterial culture to various concentrations of this compound for a defined period. Include a negative control (no this compound) and a positive control (a known DNA damaging agent).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Resuspend the cell pellet in PBS at a suitable concentration.

-

Mix the cell suspension with molten LMA at 37°C.

-

Pipette the cell-LMA mixture onto a microscope slide pre-coated with NMA. Cover with a coverslip and allow to solidify on ice.

-

Carefully remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

-

Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes.

-

Gently remove the slides and neutralize them by washing with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the slides using a fluorescence microscope. The resulting images will show "comets," where the head is the intact nuclear DNA and the tail consists of fragmented DNA that has migrated during electrophoresis.

-

Quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail using image analysis software.

Visualizations

Signaling Pathway: this compound-Induced SOS Response and Prophage Lysis

Caption: this compound and its metabolites cause DNA damage, triggering the SOS response, which leads to DNA repair or prophage induction and subsequent cell lysis.

Experimental Workflow: Genotoxicity Assessment using Comet Assay

Caption: Workflow for assessing this compound-induced DNA damage in bacteria using the comet assay.

Conclusion and Future Directions

The antibacterial mechanism of this compound is intrinsically linked to its genotoxic properties. By causing DNA damage, this compound triggers a cascade of events in bacteria, including the SOS response and, crucially, the induction of prophages, which leads to cell lysis. While this mechanism is effective, the inherent mutagenicity of this compound and its metabolites has led to regulatory scrutiny and bans in several countries.

For drug development professionals, understanding this mechanism is vital for the design of new antibacterial agents that may target similar pathways but with improved safety profiles. Future research should focus on elucidating the precise molecular interactions between this compound's reactive metabolites and bacterial DNA, as well as quantifying the inhibitory effects on key enzymes of DNA replication. Such studies would provide a more complete picture of this potent antimicrobial agent and could inform the development of safer alternatives.

References

- 1. This compound has both temporary and lasting effects on the swine gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial Whack-a-Mole: Reconsidering the Public Health Relevance of Using this compound in Food Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the genotoxicity of quinocetone, this compound and olaquindox in vitro using Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C11H10N4O4 | CID 135403805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The In-Feed Antibiotic this compound Induces Phage Gene Transcription in the Swine Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound has both temporary and lasting effects on the swine gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of this compound metabolites formed by liver microsomes from rats, pigs and chickens using high-performance liquid chromatography combined with hybrid ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 9. mdpi.com [mdpi.com]

- 10. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 11. genotoxicity comet assay: Topics by Science.gov [science.gov]

An In-depth Technical Guide on the Genotoxicity and Mutagenicity of Carbadox

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbadox is a quinoxaline-1,4-dioxide derivative used as an antibacterial agent and growth promoter in swine.[1] Despite its efficacy, significant concerns have been raised regarding its safety, leading to its ban in several countries, including the European Union and Canada.[2][3] Extensive research has demonstrated that this compound is a genotoxic and carcinogenic compound.[1][2] This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity studies of this compound, detailing the experimental protocols, summarizing quantitative data, and illustrating key pathways and workflows. The findings underscore the compound's ability to induce DNA damage, mutations, and chromosomal aberrations across a variety of test systems.

Mechanisms of this compound-Induced Genotoxicity

This compound exerts its genotoxic effects primarily by inducing DNA damage, which can lead to mutations and chromosomal instability. In vitro studies have shown that this compound can induce the SOS DNA repair pathway in bacteria.[4] Its mode of action involves the formation of DNA adducts, which, if not properly repaired, can result in point mutations and larger chromosomal damage. All single base substitutions induced by this compound have been observed at G:C base pairs.[5] The cellular response to this compound-induced DNA damage involves complex DNA repair pathways.

References

- 1. This compound | C11H10N4O4 | CID 135403805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (addendum) (JECFA Food Additives Series 51) [inchem.org]

- 3. m.youtube.com [m.youtube.com]

- 4. The In-Feed Antibiotic this compound Induces Phage Gene Transcription in the Swine Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of this compound-induced mutagenesis using a shuttle vector pSP189 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Products of Carbadox and Their Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbadox is a quinoxaline-di-N-oxide derivative that has been utilized in the swine industry as an antimicrobial agent to control dysentery and promote growth.[1][2][3] Despite its efficacy, concerns regarding the toxicological profile of this compound and its metabolites have led to regulatory scrutiny and bans in several countries.[2][3] This technical guide provides a comprehensive overview of the degradation products of this compound, their formation pathways, and a detailed assessment of their toxicity. The information is intended to support research, drug development, and risk assessment activities related to this compound and its derivatives.

This compound Degradation Pathway

This compound undergoes extensive metabolism in swine, leading to a variety of degradation products. The primary metabolic pathway involves the sequential reduction of the N-oxide groups and cleavage of the side chain. The ultimate persistent metabolite found in tissues is quinoxaline-2-carboxylic acid (QCA).[4][5][6]

Toxicological Profile of this compound and Its Degradation Products

The toxicity of this compound and its metabolites varies significantly. This compound and its initial metabolite, desoxythis compound (DCBX), are recognized as genotoxic carcinogens, while the final metabolite, quinoxaline-2-carboxylic acid (QCA), is considered non-carcinogenic.[1][2]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and its key degradation products.

Table 1: Acute Toxicity Data

| Compound | Test Species | Route | LD50 | Reference |

| This compound | Mouse | Oral | 2810 mg/kg bw | [7] |

| This compound | Rat | Oral | 850 mg/kg bw | [7][8] |

| Desoxythis compound | Rat | Oral | Harmful if swallowed (Category 4) | [9] |

| Quinoxaline-2-carboxylic acid | - | - | No significant acute toxicological data identified | [10] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)

| Compound | Test Species | Study Type | NOAEL | LOAEL | Reference |

| This compound | Rat | Developmental Toxicity | 10 mg/kg bw/day (embryotoxicity) | - | [1] |

| This compound | Rat | Developmental Toxicity | 50 mg/kg bw/day (teratogenicity) | - | [1] |

| This compound | Rat | Three-generation Reproductive Toxicity | 2.5 mg/kg bw/day | - | [1] |

| Quinoxaline-2-carboxylic acid | Rat | Three-generation Reproductive Toxicity | 100 mg/kg bw/day | - | [2] |

| Quinoxaline-2-carboxylic acid | Rat | 2-year Chronic Study | 50 mg/kg bw/day | - | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are summaries of methodologies employed in key studies cited in this guide.

Carcinogenicity Study of this compound in Rats (Summary)

-

Objective: To assess the chronic toxicity and carcinogenic potential of this compound.

-

Test Animals: Charles River C-D rats (10 per sex per dose group).

-

Administration: this compound was administered in the diet at doses of 0, 5, 10, 25, 50, and 100 mg/kg body weight/day for 26 months. Feed concentrations were adjusted weekly based on body weight and food consumption.

-

Observations: Clinical signs, body weight, and food consumption were recorded weekly. Hematology and urinalysis were evaluated at 3, 6, 12, 18, and 25 months.

-

Pathology: Gross necropsies were performed on all animals. Tissues were examined histopathologically.

-

Reference: [1]

Three-Generation Reproductive Toxicity Study of Quinoxaline-2-carboxylic Acid in Rats (Summary)

-

Objective: To evaluate the potential reproductive and developmental toxicity of QCA.

-

Test Animals: Rats (20 per sex per dose level).

-

Administration: QCA was administered in the feed to produce target doses of 25, 50, and 100 mg/kg body weight/day over three generations, with two litters per generation.

-

Breeding: The initial generation (F0) was bred after approximately 60 days of treatment.

-

Observations: Parameters related to fertility, gestation, lactation, and offspring viability and growth were recorded.

-

Reference: [1]

Mechanism of Genotoxicity: DNA Damage and the SOS Response

The genotoxicity of this compound is attributed to its ability to cause DNA damage.[7] In prokaryotic systems, this damage induces the SOS response, a global regulatory network that controls DNA repair and mutagenesis.[7][11][12]

The proposed mechanism involves the following steps:

-

This compound or its reactive metabolites cause DNA lesions.

-

The presence of single-stranded DNA (ssDNA) at sites of damage activates the RecA protein.

-

Activated RecA (RecA*) stimulates the autocatalytic cleavage of the LexA repressor protein.

-

Cleavage of LexA leads to the derepression of numerous SOS genes involved in DNA repair, some of which are error-prone, leading to mutations.

Conclusion

The available data clearly indicate that this compound and its metabolite, desoxythis compound, are genotoxic carcinogens.[1][2] In contrast, the terminal metabolite, quinoxaline-2-carboxylic acid, demonstrates a significantly lower toxicity profile. The primary mechanism of this compound-induced genotoxicity appears to be through DNA damage, which in bacteria, triggers the error-prone SOS repair pathway. This comprehensive technical guide, with its consolidated data tables, protocol summaries, and pathway diagrams, serves as a valuable resource for professionals involved in the safety assessment of veterinary drugs and the development of safer alternatives. Further research is warranted to fully elucidate the toxicological profile of all this compound metabolites and to develop more sensitive analytical methods for their detection in food products.

References

- 1. 700. This compound (WHO Food Additives Series 27) [inchem.org]

- 2. This compound (addendum) (JECFA Food Additives Series 51) [inchem.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. DNA Damage Responses in Prokaryotes: Regulating Gene Expression, Modulating Growth Patterns, and Manipulating Replication Forks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. thepigsite.com [thepigsite.com]

- 7. The In-Feed Antibiotic this compound Induces Phage Gene Transcription in the Swine Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C11H10N4O4 | CID 135403805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

- 10. fao.org [fao.org]

- 11. researchgate.net [researchgate.net]

- 12. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Basis of Carbadox-Induced DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbadox is a quinoxaline-di-N-oxide antimicrobial drug that has been used in swine production to promote growth and prevent disease. However, its use has been curtailed in many regions due to concerns about its carcinogenic and genotoxic properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced DNA damage. It details the types of genetic lesions produced, the cellular signaling pathways activated in response to this damage, and comprehensive protocols for key experimental assays used to assess its genotoxicity. This guide is intended to be a valuable resource for researchers investigating the toxicology of this compound and for professionals involved in the development of safer veterinary drugs.

Introduction

This compound's utility as a veterinary therapeutic is overshadowed by its classification as a genotoxic carcinogen. The capacity of this compound to induce DNA damage is the primary driver of its mutagenic and carcinogenic potential. Understanding the precise molecular interactions between this compound and DNA, as well as the subsequent cellular responses, is critical for a comprehensive risk assessment and for the development of alternative, safer compounds. This guide will explore the fundamental molecular events that define this compound's genotoxicity.

Mechanism of this compound-Induced DNA Damage

The genotoxicity of this compound is intrinsically linked to its chemical structure and metabolic activation. While the parent compound is reactive, its metabolites are also implicated in DNA damage. The primary mechanisms of damage are believed to involve the generation of reactive intermediates that can directly interact with DNA, leading to a variety of lesions.

Types of DNA Damage

This compound has been shown to induce several types of DNA damage, including:

-

DNA Strand Breaks: Studies utilizing the comet assay have demonstrated that this compound can cause both single- and double-strand breaks in DNA. This damage is a direct result of the chemical's interaction with the phosphodiester backbone of DNA or as a consequence of cellular repair processes attempting to excise other forms of damage.

-

Chromosomal Aberrations: As a clastogenic agent, this compound can induce structural and numerical chromosomal changes. These include the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis. Other observed aberrations include chromosome breaks, gaps, and aneuploidy.

-

DNA Adducts: While less specifically characterized for this compound in publicly available literature, compounds with similar structures are known to form covalent adducts with DNA bases. These adducts can distort the DNA helix, block replication and transcription, and lead to mutations if not repaired. The 32P-postlabeling assay is a highly sensitive method for detecting such adducts.

Quantitative Analysis of this compound-Induced DNA Damage

The quantification of DNA damage is essential for assessing the genotoxic potency of a compound. The following table summarizes quantitative data on this compound-induced chromosomal aberrations in mouse bone marrow cells.

| This compound Dose (mg/kg b.w.) | Percentage of Aneuploid Cells | Percentage of Polyploid Cells |

| 0.2 | 9.94% | 0.93% |

| 0.4 | 13.25% | 1.16% |

| 0.8 | 16.08% | 2.32% |

Data adapted from in vivo studies on BALB/c mice.

Cellular Response to this compound-Induced DNA Damage

Cells possess a sophisticated network of signaling pathways, collectively known as the DNA Damage Response (DDR), to detect and respond to genetic insults. The presence of this compound-induced DNA lesions triggers the activation of this network, leading to cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.

The ATM/ATR Signaling Cascade

The primary sensors of DNA double-strand breaks and stalled replication forks are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), respectively. Upon detection of DNA damage, these kinases are activated through autophosphorylation and subsequently phosphorylate a multitude of downstream targets.

p53-Mediated Cell Cycle Arrest and Apoptosis

The tumor suppressor protein p53 is a critical downstream effector of the ATM/ATR signaling pathway. Following DNA damage, p53 is phosphorylated by ATM/ATR and Chk1/Chk2, which stabilizes the protein and enhances its transcriptional activity. Activated p53 can then induce the expression of genes involved in cell cycle arrest, such as p21, or apoptosis, such as BAX and PUMA. This compound-induced DNA damage is known to cause a G2/M cell cycle arrest, which is a common consequence of p53 activation. This arrest prevents cells with damaged DNA from entering mitosis, allowing time for repair.

Experimental Protocols for Assessing this compound Genotoxicity

A variety of in vitro and in vivo assays are employed to evaluate the genotoxic potential of chemical compounds. The following sections provide detailed methodologies for three key assays used in the study of this compound-induced DNA damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538)

-

Nutrient broth

-

Top agar (0.6% agar, 0.5% NaCl) supplemented with a limited amount of histidine and biotin

-

Minimal glucose agar plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., sodium azide for TA100 and TA1535, 2-nitrofluorene for TA98)

-

Negative control (solvent alone)

-

S9 fraction (for metabolic activation) and cofactor solution

Procedure:

-

Bacterial Culture: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking.

-

Plate Incorporation Method: a. To 2 ml of molten top agar (45°C), add 0.1 ml of the overnight bacterial culture, 0.1 ml of the test compound solution (or control), and 0.5 ml of S9 mix or phosphate buffer. b. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The micronucleus assay is a cytogenetic test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a compound in cultured cells.

Materials:

-

Mammalian cell line (e.g., CHO, V79, L5178Y, TK6)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Positive controls (e.g., mitomycin C for clastogenicity, colchicine for aneugenicity)

-

Negative control (solvent alone)

-

Cytochalasin B (to block cytokinesis)

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., Giemsa, DAPI)

-

Microscope slides

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to attach. Treat the cells with various concentrations of this compound (and controls) for a defined period (e.g., 3-6 hours with S9, or 1.5-2 normal cell cycles without S9).

-

Cytokinesis Block: Add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells.

-

Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution to swell the cells.

-

Fixation: Fix the cells with a freshly prepared fixative.

-

Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

-

Staining: Stain the slides with a suitable DNA stain.

-

Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. The frequency of micronucleated binucleated cells is the primary endpoint.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, it can detect both single- and double-strand breaks, as well as alkali-labile sites.

Materials:

-

Cell suspension

-

Low melting point (LMP) agarose

-

Normal melting point (NMP) agarose

-

Microscope slides

-

Lysis solution (high salt, detergent, pH 10)

-

Alkaline electrophoresis buffer (NaOH, EDTA, pH >13)

-

Neutralization buffer (e.g., Tris-HCl, pH 7.5)

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with image analysis software

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of NMP agarose.

-

Cell Encapsulation: Mix the cell suspension with LMP agarose and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply an electric field (typically 25V, 300mA) for 20-30 minutes. The negatively charged DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides with neutralization buffer, and then stain with a fluorescent DNA dye.

-

Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA) and the tail moment.

Experimental Workflow for Assessing this compound Genotoxicity

A systematic workflow is crucial for a thorough investigation of a compound's genotoxic potential. The following diagram illustrates a logical progression of experiments to characterize this compound-induced DNA damage.

Conclusion

The genotoxicity of this compound is a complex process initiated by its metabolic activation and subsequent interaction with cellular DNA, leading to various forms of damage. The cellular response to this damage is orchestrated by the DNA Damage Response network, with the ATM/ATR and p53 signaling pathways playing central roles in determining cell fate. The experimental protocols and workflow detailed in this guide provide a robust framework for the continued investigation of this compound's molecular toxicology and for the safety assessment of other quinoxaline-di-N-oxide derivatives. A thorough understanding of these mechanisms is paramount for safeguarding animal and human health.

Methodological & Application

Application of ELISA for Screening Carbadox Residues in Swine Tissues

Application Note

Introduction

Carbadox is a veterinary drug that has been used in the swine industry to control dysentery and promote growth. However, due to concerns about the potential carcinogenic nature of its residues, regulatory bodies have established maximum residue limits (MRLs) for this compound and its metabolites in edible tissues.[1][2] Quinoxaline-2-carboxylic acid (QCA) is a major and more stable metabolite of this compound and is often used as the target analyte for monitoring this compound residues in swine tissues such as liver and muscle.[1] This application note describes a sensitive and efficient method for the screening of this compound residues, by detecting its metabolite QCA, in swine tissues using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

The competitive ELISA is a rapid and high-throughput screening method, making it a valuable tool for regulatory surveillance and quality control in the food industry. The assay is based on the competition between the QCA in the sample and a QCA-enzyme conjugate for a limited number of specific antibody binding sites coated on a microtiter plate. The color intensity of the reaction is inversely proportional to the concentration of QCA in the sample.

Principle of the Competitive ELISA for QCA

The assay is based on the principle of competitive enzyme immunoassay for the detection of Quinoxaline-2-carboxylic acid (QCA) in samples. The microtiter wells are pre-coated with coupling antigens. During the assay, QCA present in the sample competes with the antigen coated on the plate for binding to a limited amount of specific antibody. After the addition of an HRP-conjugate, a chromogenic substrate (TMB) is added. The absorbance of the resulting color is negatively correlated with the amount of QCA in the sample. The concentration of QCA is then determined by comparing the optical density of the samples to a standard curve.

Caption: Competitive ELISA principle for QCA detection.

Quantitative Data Summary

The performance of commercially available this compound (QCA) ELISA kits is summarized below. These kits are designed for the quantitative determination of this compound residues in various animal tissues.

Table 1: Performance Characteristics of a this compound Metabolite (QCA) ELISA Kit

| Parameter | Value | Reference |

| Assay Type | Competitive ELISA | [3] |

| Sample Type | Tissue (e.g., muscle, liver) | [3] |

| Sensitivity | 0.2 ppb (ng/mL) | [3][4] |

| Assay Range | 0.2 - 5.4 ppb | [3] |

| Detection Limit | Muscle: 1 ppb; Liver: 2 ppb | [5] |

| Sample Volume | 50 µL | |

| Incubation Time | ~75 minutes (30 min + 30 min + 15 min) | [6] |

| Detection Wavelength | 450 nm | [3] |

Table 2: Precision of a this compound Metabolite (QCA) ELISA Kit

| Parameter | Coefficient of Variation (CV) | Reference |

| Intra-Assay Precision | < 8% | [3] |

| Inter-Assay Precision | < 12% | [3] |

Table 3: Recovery Rates of a this compound Metabolite (MQCA) ELISA Kit *

| Sample Type | Spiked Concentration | Average Recovery |

| Muscle | 1 ppb | 85% ± 25% |

| Liver | 2 ppb | 85% ± 25% |

*Data from a kit for 3-methyl quinoxaline-2-carboxylic acid (MQCA), a metabolite of Olaquindox, which is structurally similar to QCA. Recovery rates are expected to be comparable for QCA.[5]

Table 4: Cross-Reactivity of a this compound Metabolite (MQCA) ELISA Kit *

| Compound | Cross-Reactivity |

| MQCA | 100% |

| N-(2-hydroxyethyl)-3-methylquinoxaline-2-carboxamide | < 1.0% |

| QCA | < 1.0% |

| Olaquindox | < 1.0% |

| Quinacetone | < 1.0% |

| Desoxyquinoceton | < 1.0% |

| Mequindox | < 1.0% |

*Data from a kit for 3-methyl quinoxaline-2-carboxylic acid (MQCA). Cross-reactivity with QCA is low in this specific kit, highlighting the importance of using a QCA-specific kit for this compound residue analysis.[5]

Experimental Protocols

The following protocols are based on a typical commercially available this compound metabolite (QCA) ELISA kit.[6] Users should always refer to the specific instructions provided with their kit.

Reagent Preparation

-

Wash Buffer (20x Concentrated): Dilute the concentrated wash buffer with deionized water at a 1:19 ratio.

-

Standards: The kit should provide a series of standards at different concentrations (e.g., 0 ppb, 0.3 ppb, 0.9 ppb, 2.7 ppb, 8.1 ppb, 24.3 ppb). These are typically ready to use.

-

Reconstitution Buffer: If provided as a concentrate, dilute according to the kit's instructions.

-

Other Reagents: All other reagents such as HRP Conjugate, Antibody Working Solution, Substrate Reagents A and B, and Stop Solution are generally provided ready to use.

Sample Preparation Protocol for Swine Tissue (Muscle and Liver)

Caption: Workflow for swine tissue sample preparation.

-

Homogenization: Homogenize a representative sample of swine muscle or liver tissue. Ensure that the sample is free of fat.

-

Extraction:

-

Liquid-Liquid Extraction and Evaporation:

-

Reconstitution:

-

Sample for Analysis:

-

Carefully remove the upper organic phase (N-hexane).

-

The lower aqueous layer is the final sample ready for ELISA analysis. Use 50 µL per well.[6]

-

ELISA Assay Protocol

-

Preparation: Bring all reagents and samples to room temperature before use.

-

Standard and Sample Addition:

-

Add 50 µL of each standard and prepared sample to the appropriate wells of the microtiter plate. It is recommended to run all standards and samples in duplicate.[6]

-

Add 50 µL of Antibody Working Solution to each well.

-

Gently vortex the plate for 5 seconds to mix and incubate at 25°C for 30 minutes in the dark.[6]

-

-

Washing:

-

Decant the liquid from the wells.

-

Wash the plate 5 times with diluted wash buffer, ensuring a 30-second soak time for each wash.

-

After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.[6]

-

-

HRP Conjugate Addition:

-

Add 100 µL of HRP Conjugate to each well.

-

Incubate at 25°C for 30 minutes in the dark.[6]

-

-

Second Washing: Repeat the washing step as described in step 3.

-

Substrate Reaction:

-

Add 50 µL of Substrate Reagent A and 50 µL of Substrate Reagent B to each well.

-

Gently mix and incubate at 25°C for 15 minutes in the dark.[6]

-

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

-

Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.

Data Analysis

-

Calculate the average absorbance for each set of standards and samples.

-

Calculate the percentage of binding for each standard and sample using the following formula: % Binding = (OD_sample or OD_standard / OD_zero_standard) x 100

-

Plot a standard curve of the percentage of binding versus the logarithm of the concentration for the standards.

-

Determine the concentration of QCA in the samples by interpolating their percentage of binding from the standard curve.

-

Multiply the obtained concentration by the appropriate dilution factor from the sample preparation step to get the final concentration in the original tissue sample.

Conclusion

The competitive ELISA method provides a rapid, sensitive, and reliable screening tool for the detection of this compound residues (as QCA) in swine tissues. The detailed protocol and performance data presented in this application note demonstrate the suitability of this method for routine monitoring in food safety and drug residue analysis programs. For confirmatory analysis, chromatographic methods such as LC-MS/MS are recommended.[7]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. fao.org [fao.org]

- 3. ELISA this compound Metabolites (QCA) | Assays from Labm [assay.labm.com]

- 4. afsbio.com [afsbio.com]

- 5. assaygenie.com [assaygenie.com]

- 6. assaygenie.com [assaygenie.com]

- 7. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of this compound- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming matrix effects in Carbadox analysis

Welcome to the technical support center for Carbadox analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a focus on overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common matrix effects observed in this compound analysis?

A1: The most prevalent matrix effect in this compound analysis, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is ion suppression.[1][2][3] This phenomenon occurs when co-eluting endogenous components from the sample matrix (e.g., fats, proteins, salts in animal feed or tissues) interfere with the ionization of the target analyte, this compound or its metabolites, in the mass spectrometer's ion source.[3][4] This leads to a decreased analyte signal, which can result in reduced sensitivity, inaccuracy, and poor reproducibility of quantitative results.[4] Less commonly, ion enhancement can occur, where the matrix components boost the analyte signal.[3]

Q2: Which analytical techniques are most susceptible to matrix effects for this compound?

A2: Hyphenated techniques, especially those involving mass spectrometry detection like LC-MS/MS, are highly susceptible to matrix effects.[1][4] While LC-MS/MS is a powerful tool for its sensitivity and selectivity, the electrospray ionization (ESI) source is prone to interference from co-eluting matrix components that can affect the efficiency of droplet formation and evaporation, thereby impacting the ionization of this compound and its metabolites.[5]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction addition technique.[6] This involves comparing the response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank sample extract (a sample that does not contain the analyte). A significant difference between these responses indicates the presence of matrix effects.[6] Another approach is to infuse a standard solution of the analyte post-column and inject a blank matrix extract; any dip in the baseline signal at the analyte's retention time suggests ion suppression.[2]

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to all samples, calibrants, and quality controls at a constant concentration. The use of a stable isotope-labeled (SIL) internal standard, such as deuterated quinoxaline-2-carboxylic acid (d4-QCA) for the analysis of the this compound metabolite QCA, is highly recommended.[7][8] The SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement.[3] By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[3][9]

Troubleshooting Guide

Problem 1: Low recovery of this compound or its metabolites from complex matrices like animal feed or tissue.

| Possible Cause | Suggested Solution |

| Inefficient Extraction | Optimize the extraction solvent. For animal feed, a mixture of water and acetonitrile (1:1 v/v) has been shown to be effective.[10] For tissue samples, extraction with a solution like 2% metaphosphoric acid in 20% methanol can be employed to deproteinate the sample and release bound metabolites.[11][12] |

| Analyte Adsorption | The use of metal-free HPLC columns should be considered, as some compounds can chelate with the stainless steel components of standard columns, leading to adsorption and sample loss.[13] |

| Poor Sample Homogenization | Ensure thorough homogenization of the sample matrix. For solid samples like animal feed, milling to a fine powder is recommended.[10] For tissue samples, use a high-speed homogenizer. |

Problem 2: Significant ion suppression observed in LC-MS/MS analysis.

| Possible Cause | Suggested Solution |

| Co-elution of Matrix Components | Modify the chromatographic conditions to improve the separation of the analyte from interfering matrix components.[3][4] This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase. |

| Insufficient Sample Cleanup | Implement a more rigorous sample cleanup procedure. Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components.[11][14] For example, a mixed-mode anion-exchange SPE column (like Oasis MAX) can be used for cleaning up tissue extracts.[11] Liquid-Liquid Extraction (LLE) can also be employed.[7][15] |

| High Matrix Load | Dilute the sample extract before injection. While this may reduce the analyte concentration, it can also significantly decrease the concentration of interfering matrix components, thereby reducing ion suppression. |

Problem 3: Poor reproducibility and accuracy in quantitative results.

| Possible Cause | Suggested Solution |

| Uncompensated Matrix Effects | Employ matrix-matched calibration. This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[5][9] This helps to ensure that the calibration standards and the samples experience the same degree of matrix effect. |

| Absence of an Appropriate Internal Standard | As mentioned in the FAQs, use a stable isotope-labeled internal standard that closely mimics the behavior of the analyte during sample preparation and analysis.[3][7] |

| Method Variability | Ensure the entire analytical method is validated according to relevant guidelines (e.g., EU Decision 2002/657/EC).[11][12] This includes assessing parameters like linearity, accuracy, precision, decision limit (CCα), and detection capability (CCβ).[7][10][15] |

Experimental Protocols

Protocol 1: Sample Preparation of Animal Feed for this compound Analysis by LC-MS/MS

This protocol is based on a method for the determination of this compound and Olaquindox in poultry and swine feedingstuffs.[10]

-

Homogenization: Mill the animal feed sample to a fine powder (e.g., using a centrifugal mill with a 1 mm sieve).[10]

-

Extraction:

-

Weigh 1.0 g of the homogenized feed into a polypropylene centrifuge tube.

-

Add a mixture of water and acetonitrile (1:1 v/v).

-

Vortex or shake vigorously for a specified time to ensure thorough extraction.

-

-

Cleanup:

-

Perform a cleanup step with hexane to remove nonpolar interferences.

-

Further cleanup can be achieved using a dispersive solid-phase extraction (dSPE) with C18 sorbent.[10]

-

-

Final Preparation:

-

Evaporate the solvent from the cleaned extract under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[16]

-

Protocol 2: Sample Preparation of Swine Liver for the Analysis of Quinoxaline-2-Carboxylic Acid (QCA)

This protocol is for the determination of QCA, the marker residue for this compound, in swine liver.[7][15]

-

Homogenization: Homogenize the swine liver sample.

-

Hydrolysis: Subject the tissue to alkaline hydrolysis to release bound residues.[7][15]

-

Extraction: Perform a liquid-liquid extraction (LLE) to isolate the QCA.

-

Cleanup:

-

Final Preparation:

-

Dry down the final extract.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

Performance Data for Analytical Methods

| Analyte | Matrix | Method | LOQ | Recovery (%) | RSD (%) | Reference |

| This compound | Animal Feed | HPLC-UV | - | 80-110 (Trueness) | 1.1-5.5 (Repeatability) | [17][18] |

| This compound | Animal Feed | HPLC-MS/MS | 12 µg/kg | 98.63-99.41 | - | [10] |

| QCA | Swine Liver | LC-MS/MS | - | - | - | [7] |

| QCA, MQCA, etc. | Swine Muscle & Liver | LC-MS/MS | 0.02-0.5 µg/kg | 79.1-91.1 | 5.0-9.2 | [11] |

| This compound Metabolites | Muscle Tissue | LC-MS/MS | - | 99.8-101.2 | - | [12] |

| This compound | Muscle Tissue | LC-APCI-MS/MS | 1 µg/kg | 60-62 | <12 | [14][19] |

| This compound | Animal Feed | UPLC-MS/MS | 0.10 mg/kg | 74.1-111 | <14.6 (Intra-day) | [20] |

Visualizations

Caption: General experimental workflow for this compound analysis.

Caption: Troubleshooting decision tree for matrix effects.

References

- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. longdom.org [longdom.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Development and validation of an improved method for confirmation of the this compound metabolite, quinoxaline-2-carboxylic acid, in porcine liver using LC-electrospray MS-MS according to revised EU criteria for veterinary drug residue analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of this compound- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of this compound and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Confirmatory method for the analysis of this compound and olaquindox in porcine feedingstuffs using LC-electrospray MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Validation of an analytical method for the determination of this compound and olaquindox in feedstuff by liquid chromatography coupled to UV and/or diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.wur.nl [research.wur.nl]

- 19. Determination of this compound and metabolites of this compound and Olaquindox in muscle tissue using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of olaquindox, this compound and cyadox in animal feeds by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Minimizing degradation of Carbadox during sample preparation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Carbadox during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample analysis?

A1: this compound is a veterinary drug used to control infections in swine.[1] It is a carcinogenic compound, and its stability is a major concern because it can degrade into several metabolites, including the carcinogenic desoxythis compound (DCBX) and the non-carcinogenic quinoxaline-2-carboxylic acid (QCA).[2][3] Accurate quantification of this compound and its metabolites is crucial for food safety and regulatory compliance. Degradation during sample preparation can lead to inaccurate results, underestimation of carcinogenic residues, and potential risks to human health.[1]

Q2: What are the main degradation pathways of this compound?

A2: The primary degradation pathway of this compound involves the reduction of its N-oxide groups to form desoxythis compound (DCBX). Further degradation involves the cleavage of the side-chain to eventually form quinoxaline-2-carboxylic acid (QCA).[2] This degradation can be influenced by factors such as the sample matrix, temperature, pH, and exposure to light.

Q3: What are the recommended storage conditions for samples containing this compound?

A3: To minimize degradation, it is crucial to store samples at low temperatures. For short-term storage, refrigeration at 4°C is recommended, although rapid conversion to DCBX can still occur in certain matrices like liver and kidney.[4] For long-term storage, freezing at -20°C or, ideally, -80°C is recommended to ensure the stability of both this compound and its metabolites.[4] Samples should also be protected from light to prevent photodegradation.

Q4: Which analytical techniques are most suitable for this compound analysis?

A4: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and recommended technique for the analysis of this compound and its metabolites.[3][5] This method offers high sensitivity and selectivity, allowing for the accurate quantification of the parent drug and its degradation products in complex matrices such as animal tissues and feed.[3][5]

Troubleshooting Guide

Issue 1: Low Recovery of this compound

Possible Causes:

-

Degradation during sample processing: this compound is particularly unstable in liver and kidney tissue samples, where it can be rapidly converted to desoxythis compound (DCBX).[4]

-

Incomplete extraction: The choice of extraction solvent and method may not be optimal for the sample matrix.

-

Matrix effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression.[6]

-

Adsorption to labware: this compound may adsorb to glass or plastic surfaces during sample preparation.

Solutions:

-

Minimize processing time: Keep samples on ice or at 4°C throughout the extraction process and work quickly to minimize degradation.

-

Optimize extraction: A mixture of water and acetonitrile (1:1 v/v) is commonly used for extraction from feed samples.[7] For tissue samples, extraction with 2% metaphosphoric acid in 20% methanol has been shown to be effective.[5]

-

Evaluate and mitigate matrix effects: Use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects. Additional cleanup steps, such as solid-phase extraction (SPE), can also help to remove interfering compounds.[6]

-

Use appropriate labware: Silanized glassware or polypropylene tubes can help to reduce adsorption.

Issue 2: High Variability in Results

Possible Causes:

-

Inconsistent sample handling: Variations in storage time, temperature, or light exposure between samples can lead to different levels of degradation.

-

Non-homogenous samples: Uneven distribution of this compound in the sample matrix can result in variable analytical results.

-

Inconsistent extraction efficiency: Variations in the extraction procedure can lead to inconsistent recovery.

Solutions:

-

Standardize protocols: Ensure that all samples are handled consistently, from collection to analysis.

-

Thorough homogenization: Homogenize samples thoroughly to ensure a representative aliquot is taken for analysis.

-

Automate extraction: Where possible, use automated extraction systems to improve the consistency of the extraction process.

Issue 3: Presence of Unexpected Peaks in the Chromatogram

Possible Causes:

-

Degradation products: The presence of DCBX, QCA, or other metabolites can result in additional peaks.

-

Matrix interferences: Co-eluting compounds from the sample matrix can cause interfering peaks.

-

Contamination: Contamination from solvents, reagents, or labware can introduce extraneous peaks.

Solutions:

-

Confirm peak identities: Use a reference standard to confirm the retention time and mass spectrum of suspected degradation products.

-

Improve cleanup: Employ a more rigorous sample cleanup procedure, such as a different SPE sorbent or a multi-step cleanup protocol, to remove matrix interferences.

-

Use high-purity reagents: Ensure that all solvents and reagents are of high purity and are properly stored to prevent contamination.

Data Presentation

The stability of this compound is highly dependent on the sample matrix and storage conditions. While specific kinetic data for degradation under various conditions is not extensively available in the literature, the following tables summarize the known stability information.

Table 1: Stability of this compound in Different Matrices

| Matrix | Storage Temperature | Stability Observations | Citation |

| Liver & Kidney Tissue | 4°C | Rapidly decomposes; >50% converted to desoxythis compound within 1 hour. | [4] |

| Muscle & Egg Tissue | -20°C | Stable under spiking conditions and during storage. | [4] |

| Animal Feed | 4°C | Stock solutions in water/methanol are stable. | [7] |

Table 2: General Factors Affecting this compound Stability

| Factor | Effect on Stability | Recommendations |

| Temperature | Higher temperatures accelerate degradation. | Store samples at -20°C or -80°C. Keep samples cold during processing. |

| pH | Retention in HPLC is pH-dependent, suggesting pH can influence stability. | Maintain a consistent pH during extraction and analysis. |

| Light | Exposure to light can cause photodegradation. | Protect samples and standards from light by using amber vials and minimizing exposure. |

| Solvent | The choice of solvent can impact stability and extraction efficiency. | Use validated extraction solvents such as acetonitrile/water or methanol/metaphosphoric acid. |

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Swine Feed

This protocol is based on a validated HPLC-MS/MS method.[7]

-

Sample Preparation:

-

Weigh 5 g of a homogenized feed sample into a 50 mL centrifuge tube.

-

-

Extraction:

-

Add 20 mL of a water:acetonitrile (1:1 v/v) mixture to the tube.

-

Vortex for 1 minute and then shake for 30 minutes on a mechanical shaker.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Cleanup:

-

Transfer a 10 mL aliquot of the supernatant to a new tube.

-

Add 5 mL of hexane and vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Discard the upper hexane layer.

-

Take a 1 mL aliquot of the lower aqueous layer and pass it through a C18 solid-phase extraction (SPE) cartridge.

-

-

Analysis:

-

The eluate is ready for injection into the HPLC-MS/MS system.

-

Protocol 2: Extraction and Cleanup of this compound and Metabolites from Swine Liver Tissue

This protocol is adapted from a method for the simultaneous determination of this compound and its metabolites.[5]

-

Sample Preparation:

-

Weigh 2 g of homogenized liver tissue into a 50 mL centrifuge tube.

-

-

Extraction:

-

Add 10 mL of 2% metaphosphoric acid in 20% methanol.

-

Homogenize for 1 minute.

-

Vortex for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

-

Cleanup (Solid-Phase Extraction):

-

Condition an Oasis MAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 5% ammonium hydroxide followed by 5 mL of methanol.

-

Elute the analytes with 10 mL of 2% formic acid in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

-

Mandatory Visualizations

This compound Metabolic Pathway

Caption: Metabolic pathway of this compound.

Experimental Workflow for this compound Analysis in Tissue

Caption: A typical workflow for this compound analysis in tissue samples.

References

- 1. Poisonous Pork: this compound Residue Violations in USDA Testing — FACT [foodanimalconcernstrust.org]

- 2. fao.org [fao.org]

- 3. Determination of this compound and metabolites of this compound and Olaquindox in muscle tissue using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization and ruggedness testing of the determination of residues of this compound and metabolites in products of animal origin. Stability studies in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of this compound- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Enhancing Recovery of Carbadox Metabolites from Tissue Samples

Welcome to the technical support center for the analysis of carbadox and its metabolites in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve reliable, high-recovery results.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound that should be targeted for analysis in tissue samples?

The primary metabolites of this compound to monitor in tissue samples are desoxythis compound (DCBX) and quinoxaline-2-carboxylic acid (QCA).[1][2] this compound itself depletes rapidly in tissues, particularly in the liver and kidney, making its metabolites more reliable markers for residue analysis.[1][3] QCA is often considered the most persistent metabolite.[2]

Q2: Why am I observing low recovery of this compound in my liver and kidney samples?

This compound is known to be unstable in liver and kidney tissues.[3] Studies have shown that more than 50% of this compound can be converted to desoxythis compound within an hour of spiking in these tissues at 4°C.[3] This inherent instability, often referred to as in vitro metabolism, is a common reason for low recovery of the parent compound. To address this, it is crucial to focus on the analysis of its more stable metabolites, DCBX and QCA.

Q3: What are the recommended analytical techniques for the determination of this compound metabolites in tissues?

High-Performance Liquid Chromatography with UV-VIS detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust methods for analyzing this compound metabolites in tissue samples.[4][5][6] LC-MS/MS offers higher sensitivity and specificity, making it particularly suitable for detecting low-level residues.[4][6]

Q4: How can I improve the extraction efficiency of this compound metabolites from tissue matrices?

The choice of extraction method is critical for achieving high recovery. Common approaches include:

-

Enzymatic Digestion: This method, often using enzymes like pepsin and pancreatin, helps to release bound residues from the tissue matrix.[1][4]

-

Alkaline Hydrolysis: This technique can be used to release QCA from tissue samples.[2][7]

-

Solvent Extraction: A mixture of methanol and acetonitrile is frequently used for initial extraction.[5] More recently, 2% metaphosphoric acid in 20% methanol has been shown to be effective for deproteination and releasing bound metabolites.[8]

-

Solid-Phase Extraction (SPE): SPE is a crucial clean-up step to remove matrix interferences.[4][6][8] Mixed-mode anion-exchange columns, such as Oasis MAX, have demonstrated good performance in purifying extracts.[8][9]

Q5: What is the expected stability of this compound and its metabolites during sample storage?